N'-acetylpyrazine-2-carbohydrazonamide
Description
Properties
IUPAC Name |
N-[(Z)-[amino(pyrazin-2-yl)methylidene]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRQGOOKUSCONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN=C(C1=NC=CN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/N=C(/C1=NC=CN=C1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Metallic Sodium-Mediated Hydrazone Formation
A prominent method involves the condensation of 2-cyanopyrazine with acetyl hydrazides under sodium-mediated conditions. This approach leverages the nucleophilic attack of deprotonated hydrazide on the nitrile group, forming the hydrazone linkage.
Key Protocol:
Reagents :
- 2-Cyanopyrazine
- 2-Phenylacetohydrazide (or other acetyl hydrazides)
- Metallic sodium (Na)
- Dry methanol (MeOH)
Procedure :
- Step 1 : React 2-cyanopyrazine with acetyl hydrazide in dry MeOH.
- Step 2 : Add metallic sodium to deprotonate the hydrazide, facilitating nucleophilic substitution.
- Step 3 : Stir at ambient temperature for 4–6 hours.
- Step 4 : Recrystallize from aqueous ethanol to isolate the product.
Spectroscopic Characterization
Alternative Methods: Acid-Catalyzed Condensation
Hydrazone formation can also proceed via acid-catalyzed reactions, though this method is less reported for N'-acetyl derivatives.
Synthetic Routes Involving Intermediate Hydrazides
Some protocols first synthesize pyrazine-2-carbohydrazide intermediates, which are then acetylated or condensed with acetyl derivatives.
Example Pathway:
- Step 1 : Hydrolyze pyrazinamide to pyrazinoic acid using NaOH.
- Step 2 : Esterify pyrazinoic acid with ethanol/H₂SO₄.
- Step 3 : React with hydrazine hydrate to yield pyrazine-2-carbohydrazide.
- Step 4 : Condense with acetyl aldehydes (e.g., 2-phenylacetaldehyde) under reflux.
Advantages :
Limitations :
- Multi-step process increases time and cost.
Catalytic Approaches and Optimization
Recent studies explore catalysts to enhance reaction efficiency.
Q & A
What are the optimal synthetic routes for N'-acetylpyrazine-2-carbohydrazonamide, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound typically involves multi-step reactions, starting with condensation between pyrazine-2-carbohydrazide and acetylating agents. Key steps include:
- Hydrazone formation : Reaction of pyrazine-2-carbohydrazide with an acetyl donor (e.g., acetyl chloride) under anhydrous conditions.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity, while ethanol/water mixtures improve crystallinity .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) can accelerate the reaction.
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Methodological Tip : Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 hydrazide:acetyl donor) to minimize side products like unreacted hydrazide or over-acetylated derivatives .
How can structural characterization techniques resolve ambiguities in the molecular configuration of this compound?
Basic Research Focus
Structural elucidation requires a combination of:
- X-ray crystallography : Determines bond lengths (e.g., C–N = 1.30 Å, N–N = 1.40 Å) and confirms the planar geometry of the carbohydrazonamide core .
- Spectroscopy :
- Mass spectrometry : Molecular ion peaks at m/z 248.1 (C₉H₁₂N₆O₂) confirm molecular weight .
Methodological Tip : Use hydrogen-deuterium exchange experiments to distinguish labile NH protons from aromatic protons in NMR analysis .
What experimental frameworks are recommended for screening the biological activity of this compound derivatives?
Basic Research Focus
Initial biological screening should include:
- Enzyme inhibition assays : Target enzymes like kinases or dehydrogenases, using fluorescence-based or colorimetric readouts .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .
Methodological Tip : Validate activity via dose-response curves (IC₅₀ values) and compare with positive controls (e.g., doxorubicin for cytotoxicity) .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Advanced Research Focus
SAR studies should focus on:
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazine ring to enhance binding affinity to hydrophobic enzyme pockets .
- Hybrid analogs : Combine with triazole or benzothiazole moieties to improve pharmacokinetic properties (e.g., logP < 3) .
- Conformational analysis : Use DFT calculations to predict optimal dihedral angles for target interactions .
Methodological Tip : Pair synthetic modifications with molecular docking (e.g., AutoDock Vina) to prioritize candidates for synthesis .
What computational strategies are effective in predicting the pharmacokinetic and toxicity profiles of this compound analogs?
Advanced Research Focus
Leverage in silico tools to:
- ADMET prediction : Use SwissADME or pkCSM to estimate absorption (%HIA >70%), CYP450 inhibition, and hERG cardiotoxicity risks .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize electron density maps for reactivity predictions .
- Molecular dynamics (MD) : Simulate ligand-protein binding stability (RMSD < 2.0 Å over 100 ns) .
Methodological Tip : Validate computational predictions with in vitro metabolic stability assays (e.g., microsomal half-life) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Purity variations : Confirm compound purity (>98%) via HPLC and elemental analysis before biological testing .
- Assay conditions : Standardize protocols (e.g., pH, temperature) and cell passage numbers to ensure reproducibility .
- Target selectivity : Use siRNA knockdown or CRISPR-edited cell lines to isolate specific pathway effects .
Methodological Tip : Perform meta-analyses of published data to identify trends, and replicate studies under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
